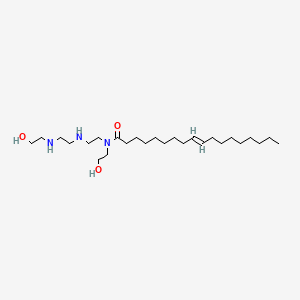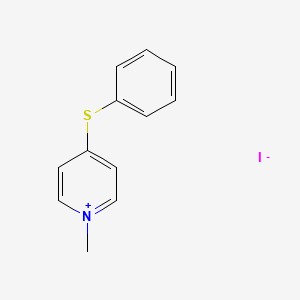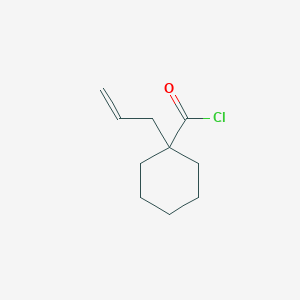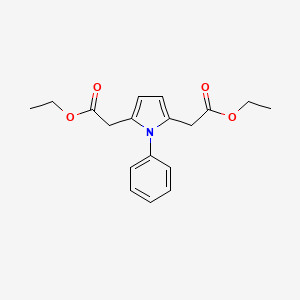![molecular formula C10H20OS B14460541 1-[(Propan-2-yl)sulfanyl]hept-1-en-4-ol CAS No. 72087-68-4](/img/structure/B14460541.png)
1-[(Propan-2-yl)sulfanyl]hept-1-en-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Propan-2-yl)sulfanyl]hept-1-en-4-ol is an organic compound with a unique structure that includes a sulfanyl group attached to a heptene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Propan-2-yl)sulfanyl]hept-1-en-4-ol can be achieved through several synthetic routes. One common method involves the reaction of hept-1-en-4-ol with propan-2-ylthiol in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound with high purity and yield. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Propan-2-yl)sulfanyl]hept-1-en-4-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the heptene backbone can be reduced to form the corresponding alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alkanes
Substitution: Alkyl halides
Applications De Recherche Scientifique
1-[(Propan-2-yl)sulfanyl]hept-1-en-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(Propan-2-yl)sulfanyl]hept-1-en-4-ol involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects, as these transformations can generate reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
1-[(Propan-2-yl)sulfanyl]hept-1-en-4-ol can be compared with other similar compounds, such as:
1-[(Propan-2-yl)sulfanyl]hex-1-en-4-ol: Similar structure but with a shorter carbon chain.
1-[(Propan-2-yl)sulfanyl]oct-1-en-4-ol: Similar structure but with a longer carbon chain.
1-[(Propan-2-yl)sulfanyl]hept-1-en-3-ol: Similar structure but with the hydroxyl group at a different position.
The uniqueness of this compound lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
72087-68-4 |
|---|---|
Formule moléculaire |
C10H20OS |
Poids moléculaire |
188.33 g/mol |
Nom IUPAC |
1-propan-2-ylsulfanylhept-1-en-4-ol |
InChI |
InChI=1S/C10H20OS/c1-4-6-10(11)7-5-8-12-9(2)3/h5,8-11H,4,6-7H2,1-3H3 |
Clé InChI |
CBEQPWYQMZJISK-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC=CSC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



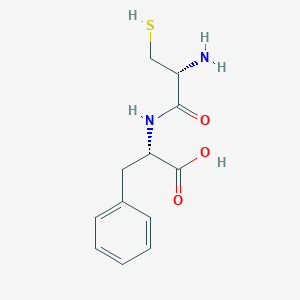

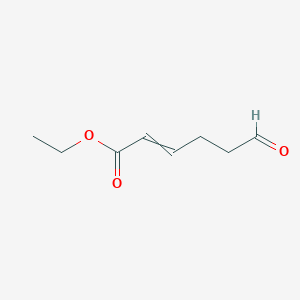

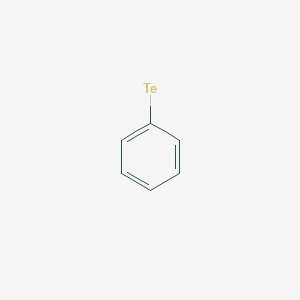
![N,N'-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine]](/img/structure/B14460500.png)
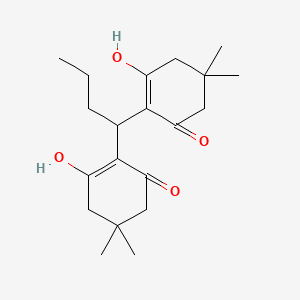
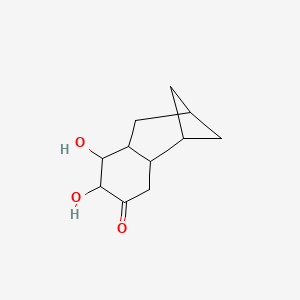
![6-Methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14460513.png)
